molecular formula C27H25ClN4O2S B11292359 N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide

N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide

Cat. No.: B11292359
M. Wt: 505.0 g/mol
InChI Key: TWQXMDVREDVYBZ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide is an organic compound with a complex structure It features a pyrazolo[1,5-A]pyrazine core, which is a fused heterocyclic system, and is substituted with various functional groups, including chlorophenyl, methylphenyl, and thiophene moieties

Preparation Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-A]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the substituents: The chlorophenyl, methylphenyl, and thiophene groups are introduced through various substitution reactions.

    Final functionalization: The carboxamide group is introduced in the final step, often through amidation reactions.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Amidation: The carboxamide group can be modified through amidation reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-6-carboxamide can be compared with other similar compounds, such as:

    Pyrazinamide derivatives: These compounds share the pyrazine core and are known for their anti-tubercular activity.

    Phenylpyrazine derivatives: These compounds have similar aromatic substitutions and are studied for various biological activities.

    Thiophene-containing compounds:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a versatile compound for various applications.

Properties

Molecular Formula

C27H25ClN4O2S

Molecular Weight

505.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methyl-5-[(3-methylphenyl)methyl]-4-oxo-2-thiophen-2-yl-7H-pyrazolo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C27H25ClN4O2S/c1-18-5-3-6-20(13-18)16-31-25(33)23-14-22(24-7-4-12-35-24)30-32(23)17-27(31,2)26(34)29-15-19-8-10-21(28)11-9-19/h3-14H,15-17H2,1-2H3,(H,29,34)

InChI Key

TWQXMDVREDVYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=CC(=NN3CC2(C)C(=O)NCC4=CC=C(C=C4)Cl)C5=CC=CS5

Origin of Product

United States

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